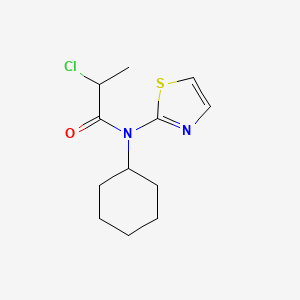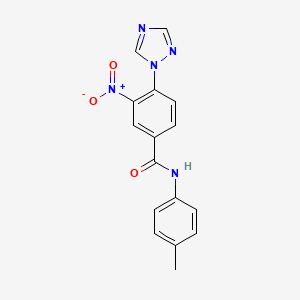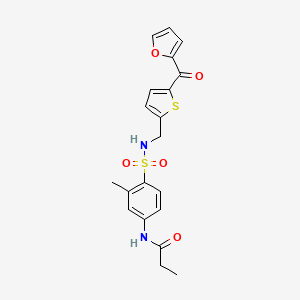
N-(4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide” is a complex organic compound. It contains several functional groups and heterocyclic rings such as furan and thiophene, which are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as IR spectroscopy, NMR spectroscopy, and elemental analysis . These techniques can provide information about the types of bonds and functional groups present in the molecule, as well as the arrangement of the atoms.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity in Medicinal Chemistry
- A study by (Aleksandrov et al., 2020) highlights the synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide, which is structurally related to the compound . Their research indicates the potential for developing compounds with specific biological activities.
Application in Corrosion Inhibition
- Research by (Sappani & Karthikeyan, 2014) demonstrates the use of furan-based sulfamoyl compounds in corrosion inhibition, suggesting similar potential for the compound in protecting metals in acidic environments.
Antibacterial and Antifungal Properties
- A study by (Carter et al., 1975) investigates the antibacterial and antifungal activities of furan-based sulfonamides. This indicates the potential of similar compounds, like the one , in developing new antimicrobial agents.
Material Science Applications
- In material science, (Sánchez et al., 2015) discuss the synthesis of fluorescent crosslinked aromatic polyamides containing furan groups, pointing to the relevance of furan-based compounds in developing novel materials with specific properties.
Carbonic Anhydrase Inhibition
- The compound's potential in inhibiting carbonic anhydrase, an enzyme significant in physiological processes, is indicated by research from (Ilieș et al., 2000), highlighting its possible applications in medical research.
Photophysical Properties and Bioimaging
- The study by (Ravichandiran et al., 2020) explores the use of furan-carboxamide derivatives in bio-imaging, suggesting similar applications for the compound .
Novel Synthesis Techniques
- (He et al., 2020) describe a novel synthesis technique for furan derivatives, which could be applicable to the synthesis of the compound , enhancing its production efficiency.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[[5-(furan-2-carbonyl)thiophen-2-yl]methylsulfamoyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-3-19(23)22-14-6-9-18(13(2)11-14)29(25,26)21-12-15-7-8-17(28-15)20(24)16-5-4-10-27-16/h4-11,21H,3,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZUNIPRBLQQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

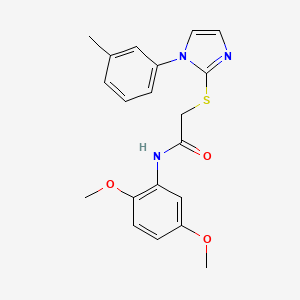

![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2828028.png)
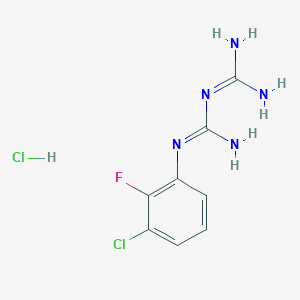
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2828030.png)
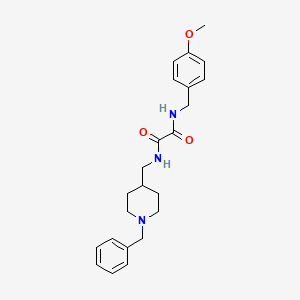
![5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2828033.png)

![N-(2,4-difluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2828038.png)
![4-[(3-Methoxyphenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2828039.png)
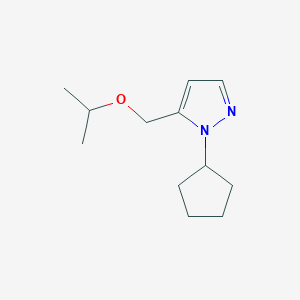
![ethyl 4-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)benzenecarboxylate](/img/structure/B2828045.png)
